An In-depth Technical Guide to Octadecylamine Hydrochloride: Chemical Properties, Structure, and Applications in Drug Development
An In-depth Technical Guide to Octadecylamine Hydrochloride: Chemical Properties, Structure, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octadecylamine hydrochloride (ODA HCl), also known as stearylamine hydrochloride, is the salt of a long-chain primary aliphatic amine. Its amphipathic nature, conferred by a long hydrophobic alkyl chain and a hydrophilic ammonium headgroup, makes it a valuable cationic surfactant. This property is extensively leveraged in various industrial applications, and notably, in the pharmaceutical sciences. In drug development, ODA HCl is a critical component in the formulation of sophisticated drug delivery systems, such as liposomes and solid lipid nanoparticles. Its primary role is to impart a positive surface charge to these nanocarriers, which can enhance their interaction with negatively charged biological membranes, thereby improving drug uptake and therapeutic efficacy. This technical guide provides a comprehensive overview of the chemical properties, structure, and key experimental methodologies related to octadecylamine hydrochloride, with a focus on its application in pharmaceutical research and development.
Chemical Structure and Identification
Octadecylamine hydrochloride consists of an eighteen-carbon alkyl chain attached to an ammonium group, with a chloride counter-ion.
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Chemical Name: 1-Octadecanamine, hydrochloride
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Synonyms: Stearylamine hydrochloride, Octadecylammonium chloride[1][2]
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Molecular Formula: C₁₈H₄₀ClN[3]
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Molecular Weight: 305.97 g/mol [3]
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CAS Number: 1838-08-0[3]
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Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of octadecylamine and its hydrochloride salt is presented in Table 1. This data is essential for formulation development, as it influences solubility, stability, and interactions with other excipients and active pharmaceutical ingredients (APIs).
Table 1: Physicochemical Properties of Octadecylamine and Octadecylamine Hydrochloride
| Property | Value | Reference(s) |
| Octadecylamine Hydrochloride | ||
| Appearance | White to light yellow crystalline powder | [4] |
| Melting Point | 157-160 °C | [4] |
| Solubility | Soluble in hot methanol | [4] |
| Octadecylamine (Free Base) | ||
| Melting Point | 50-52 °C | [5] |
| Boiling Point | 348.9 °C at 760 mmHg | [5] |
| pKa | 10.65 | [5] |
| logP | 7.7 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the consistent synthesis, purification, and analysis of octadecylamine hydrochloride and its formulations. The following sections provide step-by-step protocols for key experimental procedures.
Synthesis of Octadecylamine Hydrochloride
Octadecylamine hydrochloride is typically synthesized in a two-step process: first, the formation of octadecylamine from stearic acid, followed by its conversion to the hydrochloride salt.
Step 1: Synthesis of Octadecylamine from Stearic Acid
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Ammoniation: Stearic acid and ammonia are continuously fed into a liquid phase reaction tower at 350 °C to produce octadecanenitrile.
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Hydrogenation: The resulting octadecanenitrile is washed and transferred to an autoclave. Catalytic hydrogenation is performed under approximately 3.5 MPa of pressure at 130 °C using a nickel catalyst to yield octadecylamine.
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Purification: The catalyst is removed from the crude octadecylamine by precipitation.
Step 2: Formation of Octadecylamine Hydrochloride
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The crude octadecylamine is dissolved in a suitable solvent, such as ethanol.
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The solution is cooled in an ice bath.
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Dilute hydrochloric acid is added dropwise with continuous stirring.
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The precipitated octadecylamine hydrochloride is collected by filtration.
Purification by Recrystallization
To achieve high purity, the synthesized octadecylamine hydrochloride can be recrystallized.
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Dissolution: Dissolve the crude octadecylamine hydrochloride in a minimum amount of hot methanol.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.
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Hot Filtration: If charcoal was added, perform a hot gravity filtration to remove it.
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Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
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Isolation: Collect the purified crystals by vacuum filtration.
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Drying: Wash the crystals with a small amount of cold methanol and dry them under vacuum.
Analytical Methods
4.3.1 High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A reversed-phase HPLC method with pre-column derivatization can be used to determine the purity of octadecylamine.[6]
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Derivatization: React the amine sample with a derivatizing agent such as 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) in a suitable buffer.
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Chromatographic Conditions:
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Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water/buffer.
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Detection: Fluorescence detector.
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Analysis: The purity is determined by comparing the peak area of octadecylamine to the total peak area of all components in the chromatogram.
4.3.2 Potentiometric Titration for Assay
The assay of octadecylamine hydrochloride can be determined by potentiometric titration.[7][8]
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Sample Preparation: Accurately weigh and dissolve the octadecylamine hydrochloride sample in a suitable solvent (e.g., a mixture of ethanol and water).
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Titration: Titrate the sample solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH).
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Endpoint Detection: Monitor the pH change using a calibrated pH meter. The endpoint is the point of maximum inflection on the titration curve.
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Calculation: Calculate the percentage purity based on the volume of titrant consumed.
Applications in Drug Delivery
The primary application of octadecylamine hydrochloride in drug development is as a cationic lipid in the formulation of nanocarriers, such as liposomes and solid lipid nanoparticles. The positive charge imparted by ODA HCl is crucial for enhancing the delivery of therapeutic agents.
Role in Nanoparticle Formulations
The incorporation of octadecylamine into lipid-based nanoparticles provides a positive zeta potential. This positive surface charge facilitates:
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Interaction with Nucleic Acids: The electrostatic attraction between the positively charged nanoparticles and negatively charged nucleic acids (DNA, RNA) enables the formation of stable complexes for gene delivery.[4][9]
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Cellular Uptake: The interaction with the negatively charged cell membrane can promote cellular uptake of the nanoparticles, leading to enhanced intracellular drug delivery.[4]
Experimental Workflow: Nanoparticle-Mediated Gene Delivery
The following diagram illustrates a typical workflow for the use of octadecylamine-based nanoparticles in gene delivery.[1][4]
Preparation of Octadecylamine-Containing Liposomes
The thin-film hydration method is a common technique for preparing liposomes incorporating octadecylamine.[10][11][12]
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Lipid Film Formation: Dissolve the desired lipids (e.g., a phospholipid like DPPC, cholesterol, and octadecylamine) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
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Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, dry lipid film on the inner surface of the flask.
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Hydration: Hydrate the lipid film with an aqueous buffer (which can contain a hydrophilic drug) by rotating the flask at a temperature above the lipid phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).
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Size Reduction: To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes of a defined pore size.
Structure of an Octadecylamine-Containing Liposome
The following diagram illustrates the basic structure of a unilamellar liposome incorporating octadecylamine, which imparts a positive surface charge.
Characterization of Nanoparticle Formulations
Dynamic Light Scattering (DLS)
DLS is a key technique for characterizing the size distribution, polydispersity index (PDI), and zeta potential of nanoparticle formulations.[3][13][14]
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Sample Preparation: Dilute the nanoparticle or liposome suspension to an appropriate concentration with a suitable buffer (e.g., 25 mM HEPES).
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Measurement: Place the sample in the DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.
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Data Analysis: The software calculates the hydrodynamic diameter, PDI (a measure of the broadness of the size distribution), and zeta potential (an indicator of surface charge and stability). For drug delivery applications, a particle size of around 100-200 nm with a low PDI is often desired.
Conclusion
Octadecylamine hydrochloride is a versatile and valuable excipient in modern pharmaceutical formulation. Its well-defined chemical and physical properties, particularly its ability to impart a positive charge to nanocarriers, have made it a cornerstone in the development of advanced drug delivery systems for a range of therapeutic agents, including small molecules and biologics. The experimental protocols outlined in this guide provide a foundation for the synthesis, purification, and characterization of ODA HCl and its nanoparticle formulations. As the field of nanomedicine continues to evolve, the strategic use of functional excipients like octadecylamine hydrochloride will be paramount in designing the next generation of targeted and effective therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. OCTADECYLAMINE HYDROCHLORIDE CAS#: 1838-08-0 [m.chemicalbook.com]
- 3. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 4. Gene Delivery via Octadecylamine-Based Nanoparticles for iPSC Generation from CCD1072-SK Fibroblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Octadecylamine | C18H39N | CID 15793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. metrohm.com [metrohm.com]
- 8. blog.metrohmusa.com [blog.metrohmusa.com]
- 9. Gene Delivery via Octadecylamine-Based Nanoparticles for iPSC Generation from CCD1072-SK Fibroblast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 11. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
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